![molecular formula C5H5N3O B3426020 Pyrimidine-4-carbaldehyde oxime CAS No. 50305-79-8](/img/structure/B3426020.png)
Pyrimidine-4-carbaldehyde oxime
Overview
Description
Pyrimidine-4-carbaldehyde oxime is a chemical compound with the CAS Number: 1073-65-0 . It has a molecular weight of 123.11 and its IUPAC name is 4-pyrimidinecarbaldehyde oxime . It is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The linear formula for Pyrimidine-4-carbaldehyde oxime is C5H5N3O . The InChI Code is 1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-2,4H,3H2 .Physical And Chemical Properties Analysis
Pyrimidine-4-carbaldehyde oxime is a solid substance . It has a boiling point of 174°C at 760 mmHg .Safety and Hazards
The safety information for Pyrimidine-4-carbaldehyde oxime includes several hazard statements: H228, H312, H317, H318, H351 . The precautionary statements include: P201, P202, P280, P210, P240, P264, P270, P301+P310, P330, P370+P378, P403+P233, P405, P501 . The signal word for this compound is "Danger" .
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The future directions in the field of pyrimidine research aim to synthesize novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
(NE)-N-(pyrimidin-4-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYLIOTFMFXOB-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418390, DTXSID90425440 | |
Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbaldehyde oxime | |
CAS RN |
1073-65-0, 50305-79-8 | |
Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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